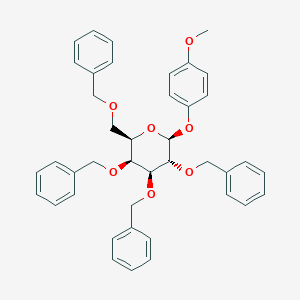

(2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran is a useful research compound. Its molecular formula is C41H42O7 and its molecular weight is 646.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary targets of 4-Methoxyphenyl 2,3,4,6-Tetra-O-benzyl-beta-D-galactopyranoside are currently unknown . This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Mode of Action

As a biochemical reagent, it may interact with various biological targets, leading to changes in cellular processes .

Result of Action

As a biochemical reagent, it may have diverse effects depending on the specific biological context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of biochemical reagents .

生物活性

The compound (2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran (hereafter referred to as Compound A ) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis of Compound A

The synthesis of Compound A involves multiple steps of organic reactions aimed at constructing its unique tetrahydropyran structure with specific substituents. The general synthetic pathway includes:

- Formation of the Tetrahydropyran Ring : Utilizing diols and appropriate reagents to establish the tetrahydropyran framework.

- Introduction of Benzyloxy Groups : This is achieved through benzylation reactions that enhance the lipophilicity and biological activity of the compound.

- Methoxyphenoxy Substitution : The final step involves attaching a 4-methoxyphenoxy group to modulate the compound's pharmacological properties.

Biological Activity

Compound A has been evaluated for various biological activities, particularly its anti-inflammatory and anticancer properties. The following sections detail these findings.

Anti-inflammatory Activity

Recent studies have shown that derivatives similar to Compound A exhibit significant anti-inflammatory effects. For instance:

- Inhibition of Cyclooxygenase Enzymes : Compounds with similar structures have been reported to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. In vitro assays demonstrated that certain derivatives had higher inhibition rates than established COX-2 inhibitors like celecoxib .

- Mechanism of Action : The anti-inflammatory activity is primarily attributed to the modulation of the MAPK signaling pathway, which leads to decreased expression of pro-inflammatory cytokines such as TNF-α and IL-6 .

Anticancer Activity

The potential anticancer properties of Compound A have also been explored:

- Cell Viability Assays : In vitro studies using various cancer cell lines showed that Compound A could significantly reduce cell viability at submicromolar concentrations. This suggests a potent cytotoxic effect against cancer cells .

- Mechanism Studies : Molecular docking studies indicate that Compound A may interact with critical proteins involved in cell proliferation and apoptosis pathways. For example, it may bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest .

Case Studies

Several case studies highlight the biological efficacy of compounds structurally related to Compound A:

- Study on Gentiopicroside Derivatives : Research on derivatives of gentiopicroside revealed that modifications similar to those in Compound A resulted in enhanced anti-inflammatory properties while maintaining low toxicity profiles .

- Cyclopropyl Combretastatin Analogues : Investigations into cyclopropyl analogues demonstrated that structural modifications can lead to significant improvements in both anticancer and anti-tubulin activities. These findings support the notion that similar modifications in Compound A could yield beneficial effects .

Data Tables

科学的研究の応用

Synthesis of Complex Carbohydrates

This compound serves as an important building block for the synthesis of complex carbohydrates. The presence of multiple benzyloxy groups facilitates selective reactions that are crucial in carbohydrate chemistry. This application is particularly valuable in the development of glycosylation reactions .

Medicinal Chemistry

Due to its structural characteristics, this compound is investigated for potential pharmacological applications. The methoxy and benzyloxy substituents can enhance biological activity and solubility, making it a candidate for drug development targeting various diseases including cancer and diabetes .

Glycoconjugate Synthesis

The compound is utilized in the synthesis of glycoconjugates, which are essential in understanding cell signaling and immune responses. Glycoconjugates play a critical role in biological processes such as cell recognition and pathogen interaction .

Material Science

In material science, derivatives of this compound can be used to create polymers with specific functionalities. The benzyloxy groups can be modified to tailor the properties of materials for applications in drug delivery systems and biomaterials .

Case Studies

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(4-methoxyphenoxy)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H42O7/c1-42-35-22-24-36(25-23-35)47-41-40(46-29-34-20-12-5-13-21-34)39(45-28-33-18-10-4-11-19-33)38(44-27-32-16-8-3-9-17-32)37(48-41)30-43-26-31-14-6-2-7-15-31/h2-25,37-41H,26-30H2,1H3/t37-,38+,39+,40-,41-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYYOIDTAHLOQE-WQLDJJBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H42O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。